molecular formula C8H10BrNO B1408995 5-Bromo-2-(methoxymethyl)-4-methylpyridine CAS No. 1798295-16-5

5-Bromo-2-(methoxymethyl)-4-methylpyridine

Cat. No. B1408995
CAS RN: 1798295-16-5
M. Wt: 216.07 g/mol
InChI Key: PUNKJOZUNULNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis information for “5-Bromo-2-(methoxymethyl)-4-methylpyridine” is not available, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is known to be a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

Scientific Research Applications

Metabolic Pathway Analysis

Research has delved into the metabolic pathways of related bromo-substituted compounds, shedding light on possible biotransformation processes. A study on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed its in vivo metabolism in rats, identifying various metabolites. This kind of research provides valuable insights into the metabolism of bromo-substituted psychoactive compounds, which could be relevant to understanding the metabolic fate of 5-Bromo-2-(methoxymethyl)-4-methylpyridine (Kanamori et al., 2002).

Crystallography and Structural Chemistry

In structural chemistry, bromo-substituted compounds have been characterized to understand their molecular configurations and interactions. For instance, two bromo-substituted Schiff bases were synthesized and their crystal structures determined using X-ray diffraction, offering insights into their molecular geometry and potential chemical reactivity (Dong et al., 2015).

Synthesis of Medical Precursors

The compound has been implicated in the synthesis of medically relevant compounds. An efficient synthesis pathway was described for a carboxylic acid moiety of a potent dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonist. This highlights the compound's potential role in synthesizing complex molecules for pharmaceutical applications (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-2-(methoxymethyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-3-7(5-11-2)10-4-8(6)9/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNKJOZUNULNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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